Perfluorononanoic acid

Description

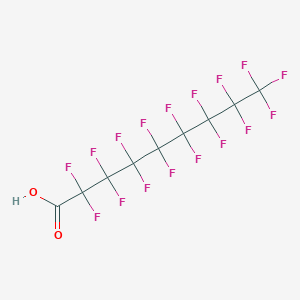

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUFPBIDKMEQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17COOH, C9HF17O2 | |

| Record name | PFNA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4149-60-4 (ammonium salt) | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8031863 | |

| Record name | Perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg], -0.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PFNA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

375-95-1 | |

| Record name | Perfluorononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorononan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5830Z6S63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perfluorononanoic acid environmental persistence and degradation pathways

An In-depth Technical Guide on the Environmental Persistence and Degradation Pathways of Perfluorononanoic Acid (PFNA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PFNA), a nine-carbon perfluoroalkyl carboxylic acid (PFCA), is a synthetic compound of significant environmental and toxicological concern. Its widespread use in industrial applications and consumer products, stemming from its unique surfactant and stability properties, has led to its ubiquitous presence in the environment.[1][2] The exceptional strength of the carbon-fluorine bond imparts extreme persistence to PFNA, making it highly resistant to natural degradation processes.[2][3] This resistance leads to bioaccumulation in wildlife and humans, with detectable levels found globally.[4][5] This technical guide provides a comprehensive overview of the environmental persistence of PFNA and explores the advanced abiotic and limited biotic pathways currently being researched for its degradation. It includes quantitative data, detailed experimental protocols, and visual diagrams of key processes to serve as a critical resource for the scientific community.

Environmental Persistence and Bioaccumulation

PFNA is characterized by its exceptional stability, which makes it resistant to environmental degradation by hydrolysis, photolysis, or microbial action.[2] This persistence is a defining feature of many per- and polyfluoroalkyl substances (PFAS).

1.1. Chemical Stability The core of PFNA's persistence lies in the strength of its carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. This stability means that PFNA does not break down under normal environmental conditions.[1][2]

1.2. Bioaccumulation and Half-Life Once introduced into biological systems, PFNA bioaccumulates, binding to proteins in the blood and accumulating in organs such as the liver and kidney.[1] Its biological half-life in humans is considerably long, magnifying its potential for toxicity.

| Matrix/Organism | Half-Life Estimate | Reference |

| Human Body (General) | 4.3 years | [1] |

| Humans (Males and Older Females) | 0.34 to 20 years | [6] |

| Humans (Younger Females) | 0.38 to 7.7 years | [6] |

| Male Rats (Linear PFNA) | 41-48 days | [6] |

| Female Rats (Linear PFNA) | 2.1 days | [6] |

Abiotic Degradation Pathways

Due to its resistance to natural breakdown, significant research has focused on energy-intensive abiotic methods to degrade PFNA. These primarily involve Advanced Oxidation Processes (AOPs) and thermal treatments.[7][8][9]

2.1. Photocatalytic Degradation Photocatalysis has emerged as a promising technology for PFNA destruction. This process typically involves a semiconductor material that, when activated by light, generates highly reactive species capable of breaking down the resilient PFNA molecule.

A notable pathway involves a reduced graphene oxide (r-GO)/WO₃ nanoflower heterostructure, which achieves complete degradation through synergistic oxidation and reduction processes.[10][11] The primary mechanism involves the shortening of the perfluoroalkyl chain via C-C bond cleavage and defluorination through C-F bond breaking.[10][11] Hydrated electrons (eₐq⁻) act as key reducing agents, while photogenerated holes (h⁺) and hydroxyl radicals (•OH) serve as oxidizing agents.[10][12]

Quantitative Data for Photocatalytic Degradation of PFNA

| Catalyst | Conditions | Degradation Efficiency | Defluorination Efficiency | Reference |

|---|---|---|---|---|

| r-GO/WO₃-NF | 365 nm UV light, 22 h | 100% | 14% | [10][11] |

| r-GO/WO₃-NF | 532 nm visible light, 22 h | 22% | <1% | [10][11][12] |

| Fe₂O₃/Mn₂O₃ | UV light, H₂O₂, 10 min | >97% (for PFNA/PFOS) | Not Reported |[13][14] |

Experimental Protocol: Photocatalytic Degradation of PFNA using r-GO/WO₃-NF

-

Catalyst Synthesis : Synthesize the reduced graphene oxide (r-GO)/WO₃ nanoflower (NF) heterostructure via established hydrothermal methods.

-

Reactor Setup : Place an aqueous solution of PFNA (e.g., 50 mg/L) in a quartz photoreactor. Add the r-GO/WO₃-NF catalyst to the solution.

-

Quencher Addition (for mechanistic studies) : To probe the roles of different reactive species, parallel experiments are run with the addition of specific quenchers: isopropyl alcohol as a hydroxyl radical (•OH) scavenger, glucose as a hole (h⁺) scavenger, or silver nitrate (B79036) as a hydrated electron (eₐq⁻) scavenger.[10][12]

-

Irradiation : Irradiate the reactor with a 365 nm UV lamp for a period of 22 hours, ensuring continuous stirring.[10][11]

-

Sampling and Analysis : Withdraw aliquots at regular intervals. Filter the samples to remove the catalyst.

-

Quantification : Analyze the concentration of PFNA and its degradation byproducts (shorter-chain PFCAs) using Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Analyze the fluoride (B91410) ion concentration using an ion-selective electrode to determine the extent of defluorination.[12]

2.2. Sonochemical Degradation Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid.[15] The collapse of these bubbles creates localized hotspots with extreme temperatures and pressures, leading to the thermal decomposition (pyrolysis) of PFNA molecules that accumulate at the bubble-water interface.[16][17]

Quantitative Data for Sonochemical Degradation of PFNA

| Frequency | Power Density | pH | Degradation Efficiency (120 min) | Reference |

|---|---|---|---|---|

| Not specified | 252 W/L | 10.01 | >85% | [18] |

| Not specified | 252 W/L | 2.72 | ~50-60% (estimated from graph) | [18] |

| 200 kHz | 3 W/cm² | Not specified | t₁/₂ = 22 min (for PFOA, Argon) |[16] |

Experimental Protocol: Sonochemical Degradation of PFNA

-

Reactor Setup : Place the PFNA-contaminated aqueous solution into a temperature-controlled glass reactor equipped with a high-frequency ultrasonic transducer.

-

Atmosphere Control : Sparge the solution with a selected gas (e.g., argon) for approximately 30 minutes prior to and during the experiment to create an inert atmosphere, which enhances cavitation.[16]

-

Parameter Adjustment : Adjust the solution to the desired pH using NaOH or HCl. Set the ultrasonic frequency and power density.[18]

-

Sonication : Activate the ultrasonic transducer to begin the degradation process for a set duration (e.g., 120 minutes).

-

Analysis : Collect samples at timed intervals and analyze for PFNA concentration using LC-MS/MS to determine the degradation rate.[18]

2.3. Other Abiotic Degradation Methods

-

Thermal Treatment : Methods like incineration and pyrolysis at high temperatures (>600 °C) can break the C-F bonds but require significant energy input and careful management to prevent the formation of harmful byproducts.[19][20][21]

-

Electrochemical Oxidation : This process uses an electric current and specialized anodes to generate strong oxidizing agents or to directly oxidize PFNA at the electrode surface.[22][23][24] The degradation often proceeds via decarboxylation followed by sequential removal of CF₂ groups.[23]

Biotic Degradation Pathways

PFNA is highly resistant to microbial degradation.[25][26] The high strength of the C-F bond prevents enzymatic attack by most microorganisms. Therefore, direct metabolism of PFNA as a carbon source is not considered a significant environmental fate pathway.

However, biotransformation can play an indirect role. Longer-chain PFAS, such as fluorotelomer alcohols (FTOHs), can be microbially transformed in the environment, leading to the formation of PFNA and other PFCAs as persistent intermediate products in a process sometimes called "unzipping".[27] While some Pseudomonas strains have shown a limited ability to degrade PFOA and PFOS, similar capabilities for PFNA are not well-documented.[28]

Analytical Methodologies

Accurate quantification of PFNA in environmental matrices is crucial for assessing contamination and the efficacy of remediation technologies. The standard analytical approach involves chromatography coupled with mass spectrometry.

Key Analytical Techniques for PFNA Quantification

| Technique | Description | Common EPA Methods | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The gold standard for PFAS analysis, offering high sensitivity and selectivity for detecting low concentrations (ng/L). | 537.1, 533 (Drinking Water), 8327 (Groundwater, Wastewater) | [29][30] |

| Solid Phase Extraction (SPE) | A common sample preparation technique used to concentrate PFNA from aqueous samples and remove interfering matrix components before LC-MS/MS analysis. | Included in EPA Methods 537.1, 533, 3512 |[29][31] |

References

- 1. pfaswaterexperts.org [pfaswaterexperts.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ewg.org [ewg.org]

- 5. Persistent alterations in immune cell populations and function from a single dose of this compound (PFNA) in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dep.nj.gov [dep.nj.gov]

- 7. Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid degradation of perfluorooctane sulfonic acid (PFOS) and this compound (PFNA) through bimetallic catalyst of Fe2O3/Mn2O3 and unravelling the effect of support SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sonochemical degradation of poly- and perfluoroalkyl substances - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ultrasonic destruction of surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances on PFAS degradation via thermal and nonthermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 30. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]

- 31. epa.gov [epa.gov]

An In-depth Technical Guide to Perfluorononanoic Acid (PFNA): Sources and Routes of Human Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononanoic acid (PFNA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical of increasing concern due to its widespread presence in the environment, persistence, and potential for adverse health effects. This technical guide provides a comprehensive overview of the primary sources of PFNA and the critical routes of human exposure, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

I. Sources of PFNA Contamination

PFNA enters the environment and subsequently comes into contact with humans through various industrial and commercial applications. Its unique properties, including thermal stability and surfactant capabilities, have led to its use in a range of products.

Industrial and Commercial Uses:

-

Fluoropolymer Manufacturing: PFNA has been used as a processing aid in the production of fluoropolymers, which are utilized in non-stick coatings for cookware, stain-resistant textiles, and other consumer products.[1]

-

Aqueous Film-Forming Foams (AFFF): Historically, some firefighting foams have contained PFNA, leading to contamination of soil and groundwater at military bases, airports, and firefighter training facilities.[2]

-

Consumer Products: PFNA can be found in a variety of consumer goods, including:

II. Quantitative Data on PFNA Contamination

The following tables summarize the concentrations of PFNA found in various environmental media and human biospecimens. This data is essential for understanding the extent of contamination and for risk assessment.

Table 1: PFNA Concentrations in Environmental Media

| Environmental Matrix | Concentration Range / Mean | Location/Study Highlights | Citation(s) |

| Drinking Water | MCL: 10 parts per trillion (ng/L) | US EPA National Primary Drinking Water Regulation.[5][6][7][8][9] | [5][6][7][8][9] |

| Health Advisory: 21 ng/L | Illinois EPA.[10] | [10] | |

| Household Dust | Median: 0.49–11.85 ng/g | Systematic review of various studies.[11] | [11] |

| Geometric Mean: 4.4 ng/g | Study of eight impacted US communities.[12] | [12] | |

| Significantly higher in fire stations than homes. | North American study.[2] | [2] | |

| Indoor Air | Can account for ~7% of serum PFNA | Research study on indoor air exposure.[13] | [13] |

| Detected in car and classroom air | First report of its kind in Ireland.[14] | [14] |

Table 2: PFNA Concentrations in Food and Biota

| Food/Biota Matrix | Concentration Range / Mean | Study Highlights | Citation(s) |

| Seafood (Fish Sticks) | Detected | FDA Total Diet Study.[15] | [15] |

| Seafood (Cod) | Detected | FDA FY2020 Total Diet Study.[16] | [16] |

| Seafood (General) | Shrimp and lobster showed highest levels (up to 3.30 ng/g) of certain PFAS, including PFNA. | Dartmouth College study on New Hampshire seafood.[17] | [17] |

Table 3: PFNA Concentrations in Human Serum (NHANES Data)

| Population Group | Geometric Mean (µg/L) | Survey Years | Citation(s) |

| Total Population (≥12 years) | Declined from 1999 to 2018 | NHANES Data.[7][18][19] | [7][18][19] |

| Females vs. Males | Females generally have lower concentrations, especially between ages 15-38. | Analysis of NHANES data.[20] | [20] |

| Community-Specific | 285% higher in a community with contaminated water supply compared to NHANES. | Paulsboro, NJ study.[11] | [11] |

III. Routes of Human Exposure

Human exposure to PFNA occurs through several primary pathways, with ingestion of contaminated food and water being the most significant for the general population.

-

Ingestion:

-

Contaminated Drinking Water: A primary route of exposure for communities with contaminated water supplies.[11]

-

Contaminated Food: Seafood, particularly from contaminated waters, can be a significant source.[15][16][17] Other food items can become contaminated through bioaccumulation in the food chain or from food packaging.[1]

-

-

Inhalation:

-

Occupational Exposure:

-

Workers in industries that manufacture or use PFNA may have higher exposure levels through inhalation and dermal contact.[2]

-

IV. Experimental Protocols

Accurate quantification of PFNA in various matrices is critical for exposure assessment. The following sections detail the methodologies for key experiments.

A. Analysis of PFNA in Human Serum

Methodology: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS).

-

Sample Preparation:

-

Human serum samples are thawed and vortexed.

-

An internal standard solution containing isotopically labeled PFNA is added to each sample for quantification by isotope dilution.

-

-

Solid-Phase Extraction (SPE):

-

A weak anion exchange (WAX) SPE cartridge (e.g., Oasis WAX) is conditioned with methanol (B129727) followed by deionized water.

-

The serum sample is loaded onto the conditioned cartridge.

-

The cartridge is washed with a buffer (e.g., acetic acid/ammonium (B1175870) acetate) to remove interferences.

-

PFNA is eluted from the cartridge using a basic methanol solution (e.g., methanol with ammonium hydroxide).

-

-

Instrumental Analysis (LC-MS/MS):

-

The eluate is concentrated and injected into a liquid chromatograph coupled with a tandem mass spectrometer.

-

Liquid Chromatography (LC): A C18 column is typically used for chromatographic separation. The mobile phase consists of a gradient of ammonium acetate (B1210297) in water and methanol.

-

Mass Spectrometry (MS/MS): The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z 463) to specific product ions.

-

B. Analysis of PFNA in Drinking Water

Methodology: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) (based on EPA Method 537.1 and 1633).[6][12][21][22][23]

-

Sample Collection and Preservation:

-

Water samples are collected in polypropylene (B1209903) bottles.

-

A preservative (e.g., Trizma®) is added to adjust the pH and inhibit microbial degradation.

-

-

Solid-Phase Extraction (SPE):

-

An SPE cartridge (e.g., polystyrene-divinylbenzene based) is conditioned with methanol followed by deionized water.

-

The water sample is passed through the cartridge.

-

The cartridge is dried thoroughly under a stream of nitrogen.

-

PFNA is eluted with methanol.

-

-

Instrumental Analysis (LC-MS/MS):

-

The eluate is concentrated and analyzed by LC-MS/MS as described for human serum.

-

C. Analysis of PFNA in Solids (Dust, Soil, Biosolids)

Methodology: Solvent Extraction followed by SPE Cleanup and LC-MS/MS (based on EPA Method 1633).[6][12][21][22][23]

-

Sample Preparation and Extraction:

-

A solid sample is homogenized and a subsample is weighed.

-

An internal standard solution is added.

-

The sample is extracted with a solvent, typically methanol, often with the aid of ultrasonication or shaking.

-

The extract is centrifuged, and the supernatant is collected.

-

-

Extract Cleanup (SPE):

-

The extract is passed through a WAX SPE cartridge for cleanup and concentration, similar to the procedure for serum.

-

For highly contaminated samples, additional cleanup steps using graphitized carbon black (GCB) may be necessary to remove co-extracted interferences.

-

-

Instrumental Analysis (LC-MS/MS):

-

The cleaned extract is analyzed by LC-MS/MS as previously described.

-

V. Visualizations

The following diagrams illustrate the key pathways of PFNA exposure and a known signaling pathway affected by PFNA.

Caption: A workflow diagram illustrating the primary sources of PFNA, its transport through environmental media, and the main routes of human exposure.

Caption: A simplified diagram of a signaling pathway affected by PFNA, highlighting the activation of PPARα and CAR nuclear receptors in hepatocytes, leading to altered gene expression and potential adverse health outcomes.[24]

Conclusion

This technical guide has synthesized current knowledge on the sources and routes of human exposure to PFNA. The ubiquitous nature of this compound, stemming from its use in a wide array of industrial and consumer products, has led to widespread environmental contamination and human exposure. The quantitative data presented underscore the importance of continued monitoring and research into the health effects of PFNA. The detailed experimental protocols provide a foundation for researchers to accurately quantify PFNA in various matrices, which is essential for robust exposure and risk assessment. Understanding these fundamental aspects of PFNA is a critical first step for scientists and drug development professionals in addressing the challenges posed by this persistent environmental contaminant.

References

- 1. mdpi.com [mdpi.com]

- 2. Per- and polyfluoroalkyl substances (PFAS) in dust collected from residential homes and fire stations in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Perfluoroalkyl and polyfluoroalkyl substances in consumer products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdc.gov [cdc.gov]

- 6. epa.gov [epa.gov]

- 7. Trends in Serum Per- and Polyfluoroalkyl Substance (PFAS) Concentrations in Teenagers and Adults, 1999-2018 NHANES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Human exposure pathways to poly- and perfluoroalkyl substances (PFAS) from indoor media: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. sanbornhead.com [sanbornhead.com]

- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 14. fda.gov [fda.gov]

- 15. FDA Provides Update on Ongoing Efforts to Better Understand the Occurrence of PFAS in the Food Supply [prnewswire.com]

- 16. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 17. researchgate.net [researchgate.net]

- 18. Trends in Serum Per- and Polyfluoroalkyl Substance (PFAS) Concentrations in Teenagers and Adults, 1999–2018 NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. NEMI Method Summary - 1633 (Solids and Biosolids) [nemi.gov]

- 21. epa.gov [epa.gov]

- 22. alsglobal.com [alsglobal.com]

- 23. Hepatic Transcriptome Comparative In Silico Analysis Reveals Similar Pathways and Targets Altered by Legacy and Alternative Per- and Polyfluoroalkyl Substances in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A toxicogenomics-based identification of potential mechanisms and signaling pathways involved in PFCs-induced cancer in human - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Perfluorononanoic Acid (PFNA) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of perfluorononanoic acid (PFNA) in various animal models. The information is compiled from numerous studies to support research, scientific investigation, and drug development efforts. This document summarizes key findings on the hepatotoxic, immunotoxic, developmental, and reproductive effects of PFNA, along with insights into its mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Hepatotoxicity

PFNA exposure has been consistently shown to induce hepatotoxicity in animal models, with effects ranging from increased liver weight to histopathological changes. The primary mechanism implicated in PFNA-induced hepatotoxicity is the activation of peroxisome proliferator-activated receptor-alpha (PPARα).

Quantitative Hepatotoxicity Data

| Animal Model | Strain | Dose | Duration | Key Findings | Reference |

| Rat (Male) | Sprague-Dawley | 5 mg/kg/day | 14 days | Significant increase in relative liver weight, hepatocyte hypertrophy, and cytoplasmic vacuolization. | |

| Mouse (Male) | C57BL/6 | 0.1 mmol/kg (single dose) | 2 weeks | Significant increase in relative liver weight. | |

| Mouse (Female) | C57BL/6 | 0.1 mmol/kg (single dose) | 2 weeks | Significant increase in relative liver weight. | |

| Mouse (Pregnant) | CD-1 | 1, 3, 5 mg/kg/day | Gestational Days 1-17 | Dose-dependent increase in maternal liver weight. | |

| Mouse (Offspring) | CD-1 | 1, 3, 5 mg/kg/day (in utero) | Postnatal | Increased liver weight that persisted into adulthood. |

Experimental Protocol: Hepatotoxicity Assessment in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: PFNA was administered daily via oral gavage at doses of 0, 0.0125, 0.25, or 5 mg/kg body weight/day for 14 consecutive days. A control group received the vehicle (e.g., water).

-

Observations: Body weight was recorded daily. At the end of the 14-day period, animals were euthanized.

-

Endpoint Analysis:

-

Organ Weight: Livers were excised and weighed. Relative liver weight (liver weight as a percentage of body weight) was calculated.

-

Histopathology: A portion of the liver was fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic examination was performed to assess for hepatocellular hypertrophy, cytoplasmic vacuolization, and other pathological changes.

-

Immunotoxicity

PFNA has been demonstrated to exert significant immunotoxic effects in animal models, primarily targeting lymphoid organs such as the spleen and thymus, and affecting various immune cell populations.

Quantitative Immunotoxicity Data

| Animal Model | Strain | Dose | Duration | Key Findings | Reference |

| Mouse (Male) | C57BL/6 | 0.1 mmol/kg (single dose) | 2 weeks | 31% decrease in body weight; significant splenic atrophy and decreased splenocyte numbers. | |

| Mouse (Female) | C57BL/6 | 0.1 mmol/kg (single dose) | 2 weeks | 38% decrease in body weight; significant splenic atrophy and decreased splenocyte numbers. | |

| Mouse (Male) | BALB/c | 1, 3, 5 mg/kg/day | 14 days | Dose-dependent decrease in body and lymphoid organ weights; cell cycle arrest and apoptosis in spleen and thymus. | |

| Mouse (Male) | BALB/c | 1 mg/kg/day | 14 days | Upregulation of PPAR-alpha, PPAR-gamma, and IL-1beta in the thymus. |

Experimental Protocol: Immunotoxicity Assessment in Mice

-

Animal Model: Male and female C57BL/6 mice, approximately 8-10 weeks old.

-

Dosing: A single dose of PFNA (0.1 mmol/kg) or vehicle control was administered by oral gavage.

-

Observations: Animals were monitored for clinical signs of toxicity. Body weights were recorded.

-

Endpoint Analysis (at 2 weeks post-dosing):

-

Organ Weights: Spleen and thymus were collected and weighed.

-

Cellularity: Splenocytes and thymocytes were isolated and counted using a hemocytometer or automated cell counter.

-

Immunophenotyping: Splenocytes were stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD4, CD8) and analyzed by flow cytometry to determine the proportions of different immune cell populations.

-

Cytokine Analysis: Serum levels of cytokines such as TNF-α can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Developmental and Reproductive Toxicity

Gestational exposure to PFNA has been linked to adverse developmental and reproductive outcomes in offspring, including neonatal mortality, developmental delays, and effects on puberty.

Quantitative Developmental and Reproductive Toxicity Data

| Animal Model | Strain | Dose | Duration | Key Findings | Reference |

| Mouse | CD-1 | 5 mg/kg/day | Gestational Days 1-17 | 80% neonatal mortality within the first 10 days of life. | |

| Mouse | CD-1 | 3 and 5 mg/kg/day | Gestational Days 1-17 | Dose-dependent delays in eye-opening and onset of puberty in surviving offspring. | |

| Mouse | CD-1 | 10 mg/kg/day | Gestational Days 1-17 | Dams could not successfully carry their pregnancy. |

Experimental Protocol: Developmental Toxicity Assessment in Mice

-

Animal Model: Timed-pregnant CD-1 mice.

-

Dosing: PFNA was administered daily by oral gavage from gestational day (GD) 1 to 17 at doses of 0, 1, 3, 5, or 10 mg/kg.

-

Maternal Observations: Dams were monitored for clinical signs of toxicity, and body weight was recorded throughout gestation.

-

Fetal and Neonatal Endpoints:

-

At term (e.g., GD 18), a subset of dams can be euthanized to assess the number of implantations, fetal viability, and fetal weight.

-

The remaining dams are allowed to give birth. Postnatal survival of the pups is monitored daily.

-

Developmental landmarks, such as the day of eye-opening and the onset of puberty (e.g., vaginal opening in females), are recorded for the surviving offspring.

-

Carcinogenicity

There is a notable lack of publicly available, long-term (e.g., two-year) carcinogenicity bioassays specifically for this compound (PFNA) in rodent models. While studies on other per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), have shown evidence of carcinogenicity in animal models, similar dedicated studies for PFNA are not readily found in the reviewed literature. Some studies have noted that PFNA, along with other PFAS, has shown tumor-promoting activity in rainbow trout.

Mechanisms of Toxicity: Signaling Pathways

The primary mechanism of PFNA toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.

PPARα Signaling Pathway

The binding of PFNA to PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Workflow for Investigating Toxicity

A typical experimental workflow to investigate the toxicity of a compound like PFNA in an animal model is depicted below.

Conclusion

The toxicological profile of PFNA in animal models indicates that it is a multi-organ toxicant, with the liver and immune system being primary targets. Developmental and reproductive processes are also sensitive to PFNA exposure. The activation of PPARα is a key molecular initiating event in PFNA-induced toxicity. While a significant body of evidence exists for these endpoints, there is a clear data gap concerning the long-term carcinogenic potential of PFNA in rodent models. Further research in this area is warranted to provide a more complete understanding of the potential health risks associated with PFNA exposure. This guide serves as a foundational resource for scientists and professionals engaged in the evaluation of PFNA and other related compounds.

Bioaccumulation and biomagnification potential of PFNA in aquatic ecosystems

An In-depth Technical Guide: Bioaccumulation and Biomagnification Potential of Perfluorononanoic Acid (PFNA) in Aquatic Ecosystems

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals recognized for their widespread use, persistence, and potential for bioaccumulation. Among these, this compound (PFNA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is of significant concern due to its detection in various environmental compartments and biota. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification potential of PFNA in aquatic ecosystems. It synthesizes quantitative data from multiple studies, details common experimental protocols, and visualizes key processes and influencing factors to serve as a critical resource for researchers and professionals in environmental science and toxicology.

Introduction to PFNA and Trophic Transfer

This compound (PFNA) is a nine-carbon chain perfluoroalkyl substance. Its chemical stability, a result of the strong carbon-fluorine bond, leads to high persistence in the environment.[1] Like other long-chain PFAS, PFNA has a high potential to accumulate in living organisms.[1][2] This accumulation can occur through two primary pathways:

-

Bioaccumulation: The net uptake of a chemical from all environmental sources (water, sediment, food) by an organism. This is often quantified by the Bioaccumulation Factor (BAF). A related term, Bioconcentration Factor (BCF), refers to uptake from water alone.

-

Biomagnification: The process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This is measured by the Biomagnification Factor (BMF) or the Trophic Magnification Factor (TMF). A TMF value greater than 1 is a strong indicator of biomagnification.[3][4]

Understanding these processes is crucial for assessing the ecological risks posed by PFNA.

Quantitative Data on PFNA Bioaccumulation and Biomagnification

The potential for PFNA to bioaccumulate and biomagnify has been documented in various aquatic food webs. The following tables summarize key quantitative metrics from field and laboratory studies.

Table 1: Trophic Magnification Factors (TMFs) for PFNA in Aquatic Food Webs

| Food Web Location | TMF Value | Trophic Levels Studied | Key Findings | Reference |

| Urban River (Orge River, France) | > 1 | Biofilm, invertebrates, fish | Denotes clear biomagnification for C9-C14 PFCAs, including PFNA. | [3] |

| Lake Huron | > 1 | Plankton to top predator fish | C8-C14 PFAS, including PFNA, were found to biomagnify. | [5] |

| Lake Ontario | > 1 | Benthic invertebrates to fish | Long-chain PFCAs (C9-C14) showed significant bioaccumulation. | [6] |

| St. Lawrence River | > 1 | Invertebrates and 14 fish species | Long-chain PFCAs (C10-C13) and PFOS were very bioaccumulative and biomagnifying. | [7][8] |

| Taihu Lake, China | 2.1 - 3.7 (for C9-C12 PFCAs) | Multiple trophic levels | Consistent biomagnification from lower trophic levels to top predators. | [9] |

Table 2: Bioaccumulation and Bioconcentration Factors (BAF/BCF) for PFNA

| Species | Tissue/Organism | Factor | Value (L/kg) | Exposure Conditions | Reference |

| General Trend | Aquatic organisms | BAF/BCF | Increases with chain length | Field & Lab observations | [2] |

| Marine Plankton | Whole organism | Log BAF (wet weight) | 2.6 - 4.4 (for various PFAS) | Field data from multiple oceans | [10] |

| Benthic Worms (Lumbriculus variegatus) | Whole organism | BAF | 1-2 orders of magnitude higher than mussels/snails | 28-day lab exposure | [11] |

| Freshwater Mussels (Elliptio complanata) | Whole organism | BAF | Lower than worms | 28-day lab exposure | [11] |

| Freshwater Snails (Physella acuta) | Whole organism | BAF | Lower than worms | 28-day lab exposure | [11] |

Table 3: PFNA Concentrations in Aquatic Biota

| Location | Species | Tissue | Concentration Range (ng/g ww) | Notes | Reference |

| St. Lawrence River, Canada | Various Fish | Not specified | Detected in 94.7% of samples, up to 8.2 ng/g | PFDA and PFUnDA had 100% detection. | [1] |

| United States Fish Fillets | Various Fish | Fillet | Contributed 2.8% to total PFAS detected | PFOS was the major compound (74.2%). | [1] |

| Lake Michigan | Predator Fish | Whole Body | Mean ΣPFAS: 12.7 ± 6.96 ng/g | PFOS was the most abundant compound. | [12] |

| Lake Michigan | Prey Fish | Whole Body | Mean ΣPFAS: 10.7 ± 10.4 ng/g | PFCA concentrations were higher in prey than predators. | [12] |

| Belgian North Sea | Fish | Liver | Long-chain PFAS were frequently detected. | [13] | |

| Yadkin-Pee Dee River, USA | Aquatic Insects | Whole Body | BDL - 1,670 ng/g (for 14 PFAS) | PFAS were prevalent in all food web compartments. | [14] |

| Yadkin-Pee Dee River, USA | Fish | Tissue | BDL - 797 ng/g (for 14 PFAS) | PFOS was the dominant PFAS. | [14] |

Experimental Protocols

The determination of bioaccumulation and biomagnification potential relies on standardized field and laboratory methodologies.

Field Sampling and Trophic Level Analysis

-

Biota Collection: Organisms representing different trophic levels (e.g., plankton, invertebrates, prey fish, predator fish) are collected from the study area.[7][12]

-

Sample Preparation: Samples are typically homogenized. Muscle tissue is commonly used for fish, while whole-body analysis is often performed for smaller organisms like invertebrates.[13]

-

Trophic Level Determination: Stable isotope analysis of nitrogen (δ¹⁵N) is the standard method for determining the trophic level of each organism. An increase of approximately 3.4‰ in δ¹⁵N corresponds to a one-trophic-level increase.[5][15]

Laboratory Bioaccumulation Studies

-

Test Organisms: A variety of species can be used, including benthic invertebrates (worms, mussels, snails) and fish.[11]

-

Exposure System: Organisms are held in controlled microcosms or aquaria. The exposure medium (e.g., spiked sediment and surface water) is prepared with a known concentration of PFNA.[11]

-

Exposure Duration: Studies typically run for a set period (e.g., 28 days) to allow organisms to approach a steady-state concentration of the chemical.[11]

-

Sampling: Organisms, water, and sediment are sampled periodically throughout the experiment to measure PFNA concentrations.

Chemical Analysis

-

Extraction: PFNA is extracted from the biological or environmental matrix, often using solid-phase extraction (SPE).

-

Quantification: Concentrations are determined using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). This technique provides high sensitivity and selectivity for PFAS analysis.

Calculation of Key Metrics

-

Bioaccumulation Factor (BAF): The ratio of the PFNA concentration in the organism (wet weight) to its concentration in the surrounding medium (e.g., water), considering all routes of exposure.[15]

-

BAF = Corganism / Cwater

-

-

Biomagnification Factor (BMF): The ratio of the PFNA concentration in a predator to the concentration in its prey. A BMF > 1 indicates biomagnification.[12][15]

-

BMF = Cpredator / Cprey

-

-

Trophic Magnification Factor (TMF): Calculated from the slope of the linear regression of the log-transformed, lipid-normalized PFNA concentration versus the trophic level for all organisms in the food web. A TMF > 1 provides strong evidence of biomagnification across the food web.[3][15]

-

Log10[PFNA] = a + (TMF)(TL)

-

Visualizations: Pathways and Processes

PFNA Trophic Transfer Pathway

The following diagram illustrates the movement and magnification of PFNA through a simplified aquatic food web.

Caption: Conceptual model of PFNA bioaccumulation and biomagnification in an aquatic food web.

Experimental Workflow for Bioaccumulation Testing

This workflow outlines the typical steps involved in a laboratory study to assess the bioaccumulation of PFNA.

Caption: Standard laboratory workflow for determining the bioaccumulation potential of PFNA.

Factors Influencing PFNA Bioaccumulation

Several factors can influence the extent to which PFNA accumulates and magnifies in aquatic ecosystems.

Caption: Key factors that control the fate and transport of PFNA in aquatic organisms.

Conclusion

The available scientific literature provides clear and consistent evidence that this compound (PFNA), as a long-chain PFCA, bioaccumulates and biomagnifies in aquatic ecosystems. Trophic magnification factors (TMFs) for PFNA are consistently greater than 1 across various freshwater food webs, indicating its potential to reach high concentrations in top predators.[3][5] The bioaccumulation potential is influenced by the compound's chemical properties (i.e., its long carbon chain), organism-specific factors like species and trophic level, and environmental conditions such as the organic carbon content in sediment.[1][11] Given its persistence and tendency to magnify through food chains, PFNA poses a significant and lasting risk to aquatic wildlife and potentially to human health through the consumption of contaminated fish. Continued monitoring and research are essential for a comprehensive understanding and effective management of this persistent environmental contaminant.

References

- 1. Occurrence and Toxicity Mechanisms of this compound, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly- and Perfluoroalkyl Substances (PFAS): Do They Matter to Aquatic Ecosystems? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How reliable are field-derived biomagnification factors and trophic magnification factors as indicators of bioaccumulation potential? Conclusions from a case study on per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioaccumulation of polyfluoroalkyl substances in the Lake Huron aquatic food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioaccumulation of perfluoroalkyl substances in a Lake Ontario food web [pubs.usgs.gov]

- 7. fosan.org [fosan.org]

- 8. osdp-psdo.canada.ca [osdp-psdo.canada.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. Occurrence and biomagnification of perfluoroalkyl substances (PFAS) in Lake Michigan fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vliz.be [vliz.be]

- 14. Trophodynamics of Per- and Polyfluoroalkyl Substances in the Food Web of a Large Atlantic Slope River - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chm.pops.int [chm.pops.int]

PFNA effects on endocrine disruption and reproductive health

An In-depth Technical Guide on the Core Effects of Perfluorononanoic Acid (PFNA) on Endocrine Disruption and Reproductive Health

Introduction

This compound (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, known for their widespread use in industrial and consumer products due to their resistance to heat, water, and oil.[1][2] Their chemical stability leads to persistence in the environment and bioaccumulation in wildlife and humans.[1][3] A growing body of scientific evidence has linked PFNA exposure to a range of adverse health outcomes, with significant concerns centered on its role as an endocrine disruptor and its impact on reproductive health.[4][5][6][7] This technical guide provides a comprehensive overview of the current research for scientists and drug development professionals, detailing the effects of PFNA, summarizing quantitative data, outlining experimental protocols, and visualizing key molecular pathways.

Effects on Male Reproductive Health

Chronic and acute exposure to PFNA has been shown to adversely affect male reproductive functions in animal models, primarily by impairing steroidogenesis and spermatogenesis.[3]

Endocrine Disruption in Males

PFNA interferes with the male endocrine system by altering the levels of crucial reproductive hormones. Studies consistently show a reduction in testosterone (B1683101), a key hormone for male reproductive development and function.[8] This is often accompanied by disruptions in the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Key Endocrine Effects in Males:

-

Reduced Testosterone: Oral administration of PFNA to male mice and rats leads to a significant decrease in serum and testicular testosterone levels.[3][8]

-

Altered Gonadotropins: While some studies report no significant changes in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), others suggest potential alterations, indicating a complex effect on the pituitary.[4][8][9]

-

Increased Estradiol (B170435) (E2): An increase in serum estradiol has been observed in male rats and zebrafish exposed to PFNA.[8]

-

Inhibition of Steroidogenic Enzymes: PFNA exposure downregulates the expression of key proteins and genes involved in testosterone biosynthesis, including Steroidogenic Acute Regulatory (StAR) protein, Cytochrome P450scc (CYP11A1), and 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][7][10]

Impact on Spermatogenesis and Fertility

The endocrine-disrupting effects of PFNA translate to tangible damage to testicular structure and sperm quality, ultimately impairing male fertility.

Key Spermatogenesis & Fertility Effects:

-

Testicular Damage: Histological analyses of testes from PFNA-treated mice reveal degenerative changes in seminiferous tubules and disorganization of germ cells.[3][4][9]

-

Oxidative Stress: PFNA induces oxidative stress in the testes, evidenced by increased lipid peroxidation and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[3][4]

-

Reduced Sperm Quality: Exposure leads to decreased sperm count, motility, and viability, along with an increase in sperm abnormalities and DNA fragmentation.[3][4][9]

-

Decreased Fertility: Chronic exposure in male mice resulted in a reduction in litter size, demonstrating a direct impact on fertility potential.[3]

Effects on Female Reproductive Health

PFNA also poses a significant risk to female reproductive health, affecting oocyte maturation, hormonal balance, and pregnancy outcomes. It is frequently detected in human follicular fluid, indicating direct exposure to the developing egg.[4]

Endocrine Disruption in Females

In women, exposure to PFAS, including PFNA, is associated with hormonal patterns that suggest diminished ovarian reserve.[11]

Key Endocrine Effects in Females:

-

Altered HPG Axis: Studies in U.S. women show that higher serum PFNA concentrations are associated with increased FSH and decreased Anti-Müllerian Hormone (AMH), estradiol, and progesterone.[11]

-

Disrupted Steroidogenesis: In vitro studies using porcine granulosa cells show that PFAS can suppress gonadotropin-stimulated steroidogenesis.[11] Animal studies confirm that PFAS exposure can impair estradiol production by downregulating StAR protein.[11]

Impact on Ovarian Function and Fertility

PFNA exposure is correlated with adverse outcomes such as miscarriage and an increased time to pregnancy.[4]

Key Ovarian Function & Fertility Effects:

-

Impaired Oocyte Maturation: In vitro exposure to high concentrations of PFNA (600 μM) significantly inhibits the maturation of mouse oocytes, preventing germinal vesicle breakdown (GVBD) and polar body extrusion (PBE).[4]

-

Spindle Assembly Defects: PFNA induces abnormal spindle assembly in oocytes during meiosis.[4]

-

Mitochondrial Dysfunction and Oxidative Stress: PFNA causes abnormal mitochondrial distribution and increases mitochondrial membrane potential, leading to elevated Reactive Oxygen Species (ROS) levels, DNA damage, and apoptosis in oocytes.[4]

Systemic Endocrine Disruption: Thyroid Hormone Homeostasis

Beyond the reproductive system, PFNA disrupts thyroid hormone synthesis and regulation, which can have secondary effects on reproductive health and fetal development.

-

Thyroid Hormone Disruption: Epidemiological studies show varied associations between PFNA and thyroid hormones. Some studies report positive associations with Thyroid-Stimulating Hormone (TSH) and negative associations with triiodothyronine (T3) and thyroxine (T4) levels in men.[12][13] In pregnant women, PFNA has been positively associated with TSH.[12]

-

Mechanism of Disruption: PFNA may interfere with thyroid hormone synthesis by binding to human thyroglobulin (hTG) and altering the orientation of key residues required for hormone production.[14][15] It can also compete with T4 for binding to the transport protein transthyretin (TTR).[12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies on the effects of PFNA.

Table 1: Effects of PFNA on Male Reproductive Parameters in Animal Models

| Parameter | Species | Dose (mg/kg/day) | Duration | Effect | Reference |

|---|---|---|---|---|---|

| Serum Testosterone | Parkes Mice | 0.5 | 90 days | ↓ Significant Decrease | [3] |

| SD Rats | 5.0 | 14 days | ↓ ~85.4% Decrease | [8] | |

| SD Rats | 2.5 | 28 days | ↓ ~81% Decrease | [8] | |

| Sperm Count | Parkes Mice | 0.5 | 90 days | ↓ Significant Decrease | [3] |

| Sperm Motility | Parkes Mice | 0.5 | 90 days | ↓ Significant Decrease | [3] |

| Sperm Viability | Parkes Mice | 0.5 | 90 days | ↓ ~65% Decrease | [8] |

| Litter Size | Parkes Mice | 0.5 | 90 days | ↓ Significant Decrease | [3] |

| Testicular SOD Activity | Parkes Mice | 0.5 | 90 days | ↓ Significant Decrease | [3] |

| Testicular Lipid Peroxidation | Parkes Mice | 0.5 | 90 days | ↑ Marked Increase |[3] |

Table 2: Effects of PFNA on Female Reproductive Parameters

| Parameter | Model | Concentration/Dose | Duration | Effect | Reference |

|---|---|---|---|---|---|

| Oocyte GVBD | Mouse Oocytes (in vitro) | 600 µM | - | ↓ Significant Inhibition | [4] |

| Oocyte PBE | Mouse Oocytes (in vitro) | 600 µM | - | ↓ Significant Inhibition | [4] |

| Serum FSH | Humans (NHANES) | - | - | ↑ 42.0% Increase per IQR | [11] |

| Serum AMH | Humans (NHANES) | - | - | ↓ 32.2% Decrease per IQR | [11] |

| Serum Estradiol | Humans (NHANES) | - | - | ↓ 33.0% Decrease per IQR | [11] |

| Serum Progesterone | Humans (NHANES) | - | - | ↓ 40.9% Decrease per IQR |[11] |

Abbreviations: ↓ (Decrease), ↑ (Increase), GVBD (Germinal Vesicle Breakdown), PBE (Polar Body Extrusion), FSH (Follicle-Stimulating Hormone), AMH (Anti-Müllerian Hormone), IQR (Interquartile Range), SOD (Superoxide Dismutase), NHANES (National Health and Nutrition Examination Survey).

Key Molecular Mechanisms and Signaling Pathways

Research indicates that PFNA exerts its reproductive toxicity through multiple molecular mechanisms, with the PI3K-AKT-mTOR signaling pathway being a primary target.[4][9]

The PI3K-AKT-mTOR Pathway

This pathway is crucial for cell survival, proliferation, and metabolism. Network toxicology and experimental validation have shown that PFNA and structurally similar PFOA interfere with this pathway in the testes.[4][9] Downregulation of PI3K, AKT, and mTOR expression at both mRNA and protein levels leads to increased apoptosis, oxidative stress, and impaired spermatogenesis.[4][9]

Caption: PFNA inhibits the PI3K-AKT-mTOR pathway, impairing cell survival.

Steroidogenesis Pathway Disruption

PFNA directly targets the enzymatic cascade responsible for producing testosterone in testicular Leydig cells.

Caption: PFNA disrupts testosterone synthesis by inhibiting key steroidogenic enzymes.

Experimental Protocols

The following section details a generalized experimental protocol based on methodologies cited in the literature for assessing PFNA-induced reproductive toxicity in male rodents.

In Vivo Male Rodent Study Protocol

1. Animal Model:

-

Age: Start exposure at prepuberty (e.g., Postnatal Day [PND] 25) to model developmental effects, or in adulthood (e.g., 8 weeks old).[1][3]

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Dosing and Administration:

-

Test Compound: this compound (PFNA), typically >95% purity.

-

Vehicle: Distilled water or corn oil.

-

Dose Groups: A minimum of three groups: Control (vehicle only), Low Dose (e.g., 0.2 mg/kg/day), and High Dose (e.g., 0.5 - 5.0 mg/kg/day).[1][3] Doses are selected based on previous toxicological studies and potential human exposure levels.

-

Administration Route: Oral gavage is the most common route to mimic dietary exposure.[3]

-

Duration: Chronic studies may last 90 days to cover the full spermatogenic cycle.[3] Acute or sub-chronic studies may last 14 to 28 days.[1]

3. Endpoint Analysis:

-

Hormone Analysis: At the end of the study, collect blood via cardiac puncture. Separate serum to measure testosterone, LH, and FSH levels using ELISA or radioimmunoassay.

-

Sperm Analysis: Excise epididymides. Analyze cauda epididymal sperm for count (hemocytometer), motility (microscopic examination), and morphology (staining).

-

Histopathology: Fix testes in Bouin's solution, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of seminiferous tubule structure.

-

Oxidative Stress Markers: Homogenize testicular tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes (SOD, GSH).[3][4][9]

-

Gene and Protein Expression: Use a portion of the testis for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of steroidogenic enzymes (StAR, Cyp11a1, etc.) and signaling pathway components (PI3K, AKT). Use Western blotting to measure protein levels.[4][9]

Caption: Generalized workflow for an in vivo rodent reproductive toxicity study.

Conclusion

The evidence strongly indicates that PFNA is a potent endocrine disruptor with significant adverse effects on both male and female reproductive health. Its mechanisms of action involve the disruption of critical signaling pathways such as PI3K-AKT-mTOR, interference with steroidogenesis, and the induction of oxidative stress. The quantitative data from animal models demonstrate these effects occur at defined exposure levels, highlighting the potential risk to human populations. For researchers and drug development professionals, understanding these specific molecular targets and pathways is crucial for risk assessment and the development of potential therapeutic or mitigating strategies for individuals exposed to PFAS. Future research should continue to elucidate the complex, and sometimes sex-specific, effects of PFNA and other PFAS on the endocrine and reproductive systems.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic exposure to this compound impairs spermatogenesis, steroidogenesis and fertility in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Per- and Poly-fluoroalkyl Substances (PFAS) and Female Reproductive Outcomes: PFAS Elimination, Endocrine-Mediated Effects, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of gestational exposure to this compound on neonatal mice testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Exploring the reproductive toxicity and mechanism analysis of perfluorooctanoic acid and this compound based on network toxicology, molecular docking, and experimental validation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Perfluoroalkyl substances exposure and thyroid hormones in humans: epidemiological observations and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Per- and Polyfluoroalkyl (PFAS) Disruption of Thyroid Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorononanoic Acid (PFNA): An In-depth Technical Guide on Immunotoxicity and Allergic Responses

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorononanoic acid (PFNA) is a persistent, bioaccumulative per- and polyfluoroalkyl substance (PFAS) of increasing environmental and toxicological concern. While blood concentrations of legacy PFAS like PFOA and PFOS are declining in some regions, PFNA levels have been reported to be rising.[1] This technical guide synthesizes the current understanding of PFNA's impact on the immune system, detailing its dual role in causing general immunotoxicity and exacerbating allergic responses. We present quantitative data from key studies, outline detailed experimental methodologies, and visualize the core signaling pathways implicated in its mechanisms of action. The evidence suggests PFNA induces atrophy of lymphoid organs, alters immune cell homeostasis, and dysregulates cytokine production, while simultaneously promoting conditions that worsen allergic inflammation, such as atopic dermatitis and mast cell degranulation.[2][3][4]

General Immunotoxicity of this compound

PFNA exposure has been consistently shown to induce toxic effects on primary and secondary lymphoid organs, leading to significant alterations in immune cell populations and function. These effects have been documented in various animal models, highlighting a pattern of immunosuppression.

Effects on Lymphoid Organs and Immune Cell Populations

Exposure to PFNA leads to a notable decrease in the weight and cellularity of the spleen and thymus.[1][2] Studies in both Th1-skewed C57BL/6 mice and Th2-skewed BALB/c mice have reported splenic and thymic atrophy following PFNA administration.[2][5] This gross anatomical change is accompanied by significant shifts in the underlying immune cell populations.

The thymus, a primary site of T cell maturation, is particularly sensitive. PFNA exposure markedly reduces thymocyte viability and disproportionately affects the CD4+CD8+ double-positive (DP) thymocyte population, with decreases of over 95% observed in some studies.[1][6] In the spleen, PFNA has been shown to be toxic to macrophages (F4/80+), dendritic cells (CD11c+), and natural killer cells (CD49b+).[2][7] Interestingly, while overall splenocyte numbers decrease dramatically, the relative proportions of CD4+ and CD8+ T cells may increase, suggesting T cells might be slightly less sensitive to PFNA-induced cell death compared to other splenocyte populations.[1]

Dysregulation of Cytokine Production

PFNA significantly impairs the production of key cytokines by splenic lymphocytes. In BALB/c mice, production of both the Th2 cytokine Interleukin-4 (IL-4) and the Th1 cytokine Interferon-gamma (IFN-γ) was remarkably impaired following PFNA exposure.[2][7] Paradoxically, while suppressing certain adaptive immune responses, PFNA can enhance specific innate inflammatory responses. A single dose of PFNA was found to markedly increase serum levels of Tumor Necrosis Factor-alpha (TNF-α) in response to a lipopolysaccharide (LPS) challenge in C57BL/6 mice, an effect that persisted for at least 28 days.[1][5]

Data Presentation: PFNA-Induced Immunotoxicity

Table 1: Summary of Quantitative Data on PFNA Immunotoxicity in Animal Models

| Parameter Affected | Animal Model | Dosing Regimen | Key Quantitative Findings | Reference(s) |

| Lymphoid Organ Weight | BALB/c Mice | 1, 3, or 5 mg/kg/day for 14 days | Dose-dependent decrease in spleen and thymus weight. | [2][7] |

| C57BL/6 Mice | Single dose of 0.1 mmol/kg | Significant splenic atrophy observed 14 days post-administration. | [1][5] | |

| Immune Cell Populations | BALB/c Mice | 1, 3, or 5 mg/kg/day for 14 days | Significant modulation of CD4+CD8+ thymocytes. Major targets in spleen were F4/80+, CD11c+, and CD49b+ cells. | [2][7] |

| C57BL/6 Mice | Single dose of 0.1 mmol/kg | >95% decrease in the proportion of CD4+CD8+ double-positive thymocytes. ~87-93% decrease in splenic leukocyte counts. | [1][6] | |

| Cytokine Production | BALB/c Mice | 1, 3, or 5 mg/kg/day for 14 days | Remarkable impairment of IL-4 and IFN-γ production by splenic lymphocytes. Significant upregulation of IL-1β expression in the thymus at 1 mg/kg/day. | [2][7] |

| C57BL/6 Mice | Single dose of 0.1 mmol/kg followed by LPS | Markedly increased serum levels of TNF-α in response to LPS challenge. | [1][5] | |

| Immunoglobulins | BALB/c Mice | 5 mg/kg/day (topical) for 15 days (AD model) | Increased serum IgE levels in an atopic dermatitis model. | [4][8] |

| BALB/c Mice | OVA-induced anaphylaxis model | Exacerbated allergic symptoms accompanied by elevated serum IgE and IgG1. | [3] | |

| Allergic Mediators | BALB/c Mice | OVA-induced anaphylaxis model | Elevated serum histamine (B1213489) and TNF-α. | [3] |

Role of PFNA in Allergic Responses

Contrasting with its general immunosuppressive effects, PFNA can enhance or exacerbate Type I hypersensitivity reactions. This suggests a targeted immuno-modulatory effect that promotes allergic phenotypes.

Aggravation of Allergic Inflammation and Atopic Dermatitis

PFNA has been shown to worsen allergic symptoms in various models. In an ovalbumin (OVA)-induced model of systemic anaphylaxis, PFNA exacerbated symptoms, which was accompanied by an elevation in serum histamine, TNF-α, IgE, and IgG1.[3] This indicates that PFNA can amplify the systemic inflammatory response to an allergen.

Furthermore, studies using a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) mouse model demonstrated that topical application of PFNA significantly increased the severity of AD lesions, ear thickness, and epidermal thickness.[4][8] This was associated with increased serum IgE and upregulation of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the skin.[4] In vitro, PFNA was also shown to promote inflammatory responses in human keratinocytes (HaCaT cells).[8]

Effects on Mast Cells and Immunoglobulins

While some studies on perfluorinated compounds suggest that longer-chain variants like PFDA and PFUnA are more potent inducers of mast cell degranulation through increased intracellular calcium, PFNA has been directly implicated in exacerbating allergic reactions that are mast cell-dependent.[3] In the OVA-induced anaphylaxis model, PFNA exposure led to elevated serum histamine, a primary mediator released from activated mast cells.[3] This suggests PFNA may lower the threshold for mast cell activation or amplify downstream signaling following IgE-mediated cross-linking of FcεRI receptors. The consistent observation of elevated serum IgE and IgG1 in PFNA-treated animals during allergic challenges further supports its role in promoting a Th2-biased immune environment conducive to allergic disease.[3][4]

Core Signaling Pathways

The immunotoxic and allergy-promoting effects of PFNA are mediated by several distinct signaling pathways. PFNA appears to activate nuclear receptors, stress-activated protein kinases, and interfere with calcium signaling.

PPAR and HPA Axis Activation in Immunotoxicity

A key mechanism proposed for PFNA-induced lymphoid organ toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Studies have shown that PFNA upregulates the expression of both PPAR-α and PPAR-γ in the thymus.[2][7] PPARα agonists are known to have immunomodulatory effects, and this activation is a plausible mechanism for the observed splenic and thymic atrophy.[1] Concurrently, PFNA exposure increases serum levels of cortisol and adrenocorticotrophic hormone, indicating an activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is a potent endogenous immunosuppressive pathway.[2][7] Interestingly, at the transcriptional level, the nuclear factor-kappa B (NF-κB) signaling pathway appears to be uninvolved in the general immunotoxic potential of PFNA in the thymus and spleen.[2]

MAPK and Calcium Signaling in Allergic Responses

In the context of allergic inflammation, PFNA appears to utilize different pathways. In a model of atopic dermatitis, PFNA treatment upregulated the expression of phosphorylated c-Jun N-terminal kinase (p-JNK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[4] The MAPK pathway is crucial for producing pro-inflammatory cytokines. Cellular experiments confirmed that PFNA could exacerbate LPS-induced inflammation in macrophages and TNF-α-induced inflammation in endothelial cells via activation of the MAPK pathway.[8] While not directly demonstrated for PFNA, related long-chain PFAS have been shown to increase intracellular calcium levels in mast cells, which is a critical trigger for degranulation and the release of histamine.[3] Given PFNA's ability to increase serum histamine in an anaphylaxis model, interference with calcium homeostasis is a likely contributing mechanism.

Experimental Protocols and Methodologies

The investigation of PFNA immunotoxicity employs a range of in vivo and in vitro models.

In Vivo Animal Models

-

Animals: BALB/c (Th2-skewed) and C57BL/6 (Th1-skewed) mice are commonly used to study different facets of the immune response.[2][5]

-

Administration: PFNA is typically dissolved in a vehicle like corn oil. Administration is often via oral gavage for systemic immunotoxicity studies, with daily doses ranging from 1 to 5 mg/kg for sub-chronic studies (e.g., 14 days).[2][7] Acute effects have been studied using a single higher dose (e.g., 0.1 mmol/kg).[1] For dermatological studies, topical application (e.g., 5 mg/kg/day) is used.[4]

-

General Immunotoxicity Assessment: Endpoints include body and lymphoid organ (spleen, thymus) weights. Spleens and thymi are harvested for cellular analysis.

-

Allergy Models:

-

Systemic Anaphylaxis: Mice are sensitized with an allergen like ovalbumin (OVA) along with an adjuvant (e.g., alum). After a sensitization period, they are challenged with a high dose of OVA. PFNA can be administered during the sensitization phase. Symptoms (e.g., drop in body temperature) and serum levels of histamine, IgE, IgG1, and cytokines are measured post-challenge.[3]

-

Atopic Dermatitis (AD): AD-like lesions are induced on the dorsal skin and ears of mice by repeated application of a sensitizing agent like 2,4-dinitrochlorobenzene (DNCB). PFNA is co-applied topically. Disease severity is scored based on clinical signs (e.g., erythema, edema). Ear and epidermal thickness are measured, and skin biopsies are analyzed for inflammatory cell infiltration and cytokine expression. Serum IgE is also quantified.[4][8]

-

In Vitro and Ex Vivo Assays

-

Cell Viability and Proliferation: Thymocyte and splenocyte viability is assessed using flow cytometry based on forward scatter (FSC) and side scatter (SSC) properties or with viability dyes like propidium (B1200493) iodide.[1][6] T-lymphocyte blastogenesis (proliferation) in response to mitogens like concanavalin (B7782731) A can be measured.[2]

-

Immunophenotyping: Flow cytometry is the primary tool used to quantify different immune cell populations in the spleen and thymus. A panel of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11c, F4/80) is used to identify and count T cells, B cells, dendritic cells, and macrophages.[1]

-

Cytokine Quantification: Cytokine levels (e.g., IL-4, IFN-γ, TNF-α) in serum or cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[2] mRNA expression of cytokines in tissues can be quantified using RT-qPCR.[4]

-

Mast Cell Degranulation Assay: The release of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules, is a common method to quantify degranulation in vitro.

-